molecular formula C17H18N2O4 B3833143 (2E,2'E)-N,N'-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] CAS No. 5245-97-6

(2E,2'E)-N,N'-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide]

Cat. No.: B3833143
CAS No.: 5245-97-6
M. Wt: 314.34 g/mol
InChI Key: GRBZPCCMRSWJQR-CDJQDVQCSA-N
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Description

(2E,2’E)-N,N’-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] is a synthetic organic compound characterized by the presence of furan rings and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] typically involves the reaction of furan-2-carbaldehyde with propane-1,3-diamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The conjugated double bonds can be reduced to form saturated derivatives.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-N,N’-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential biological activities, including antibacterial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its interactions with enzymes and receptors are of particular interest for the development of new drugs.

Industry

In the industrial sector, (2E,2’E)-N,N’-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-propane-1,3-diylbis[3-(furan-2-yl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan rings and conjugated double bonds allow it to bind to active sites and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)prop-2-en-1-one: A compound with a similar furan ring structure but different functional groups.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-16(8-6-14-4-1-12-22-14)18-10-3-11-19-17(21)9-7-15-5-2-13-23-15/h1-2,4-9,12-13H,3,10-11H2,(H,18,20)(H,19,21)/b8-6+,9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBZPCCMRSWJQR-CDJQDVQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366785
Record name ST50908137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5245-97-6
Record name ST50908137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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